molecular formula C11H14ClIN2O2 B8530568 Tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate

Tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate

Cat. No. B8530568
M. Wt: 368.60 g/mol
InChI Key: GBNQARUHLLFIFZ-UHFFFAOYSA-N
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Patent
US08426450B1

Procedure details

To the solution of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate (61 g, 0.172 mol) in 300 mL of anhydrous THF was added 60% NaH (7.6 g, 0.189 mol) at 0° C. under N2 atmosphere. After the addition was finished, the solution was stirred for 30 min, and then the solution of MeI (26.92 g, 0.189 mol) in 100 mL of dry THF was added. Then the solution was stirred at 0° C. for 3 hrs. TLC indicated the reaction was over. Water was added for quench, and EtOAc was added to extract twice. The combined organic phases were washed with brine, dried over Na2SO4, filtered and concentrated to afford 63 g of crude tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate used into the following de-protection without the further purification.
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
26.92 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[C:4]([I:16])[CH:3]=1.[H-].[Na+].[CH3:19]I.O>C1COCC1>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([N:8]([CH3:19])[C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[C:4]([I:16])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
ClC1=CC(=C(C=N1)NC(OC(C)(C)C)=O)I
Name
Quantity
7.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
26.92 g
Type
reactant
Smiles
CI
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
Then the solution was stirred at 0° C. for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
for quench
ADDITION
Type
ADDITION
Details
EtOAc was added
EXTRACTION
Type
EXTRACTION
Details
to extract twice
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=C(C=N1)N(C(OC(C)(C)C)=O)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 63 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.